
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Tyrosine Kinase Inhibition
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione and its analogues have shown significant activity as tyrosine kinase inhibitors, particularly inhibiting the epidermal growth factor receptor (EGFR) by binding competitively at the ATP site. This inhibition is crucial in the context of cancer research, as EGFR is often overexpressed in malignant cells and contributes to tumor growth and progression. Studies demonstrate that slight modifications in the structure of these compounds can lead to a steep structure-activity relationship, indicating the potential for high specificity and effectiveness in targeting EGFR (A. Bridges et al., 1996).
Antimicrobial Activity
Quinazoline derivatives, including those structurally related to 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, have been explored for their antimicrobial properties. These compounds have been synthesized and evaluated against a variety of bacterial and fungal strains, showing promising results in inhibiting the growth of these microorganisms. The ability to create a broad spectrum of derivatives allows for the tailoring of these compounds to target specific microbial pathways, offering potential new treatments for infectious diseases (A. Abu‐Hashem, 2018).
Anticonvulsant Activity
Research into quinazoline derivatives also extends into the neurological field, where some compounds have been found to possess anticonvulsant properties. By synthesizing and testing various 2-substituted 3-aryl-4(3H)-quinazolinones, researchers have identified certain molecules that show promising activity in preventing seizures in preclinical models. These findings suggest potential therapeutic applications for epilepsy and other seizure-related disorders (J. F. Wolfe et al., 1990).
Cardiotonic Activity
The structural framework of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione lends itself to modifications that have shown potential in the development of cardiotonic agents. Certain 2(1H)-quinazolinones synthesized from similar structures have demonstrated the ability to inhibit phosphodiesterase-III, leading to positive inotropic effects. These compounds could offer new avenues for the treatment of heart failure and other cardiac conditions by improving heart muscle contractility (V. Bandurco et al., 1987).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with targets such as inhibitors of poly-adp ribose polymerase, agents that affect vasculature or vasodilation, and oncogenic targeted agents .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a bbb permeant . It is also suggested that the compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
Result of Action
It is suggested that the compound may improve the efficacy and/or reduce the side effects of suboptimally administered drug therapy .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione. The final step involves the methylation of the aniline group using dimethyl sulfate to form the desired compound.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "dimethyl sulfate" ], "Reaction": [ "1. React 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid.", "2. React 3-methyl-2-chlorobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione.", "3. Methylate the aniline group of 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione using dimethyl sulfate to form 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione." ] } | |
CAS RN |
901721-25-3 |
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 |
IUPAC Name |
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
InChI Key |
CYQSHKXJFDVROA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
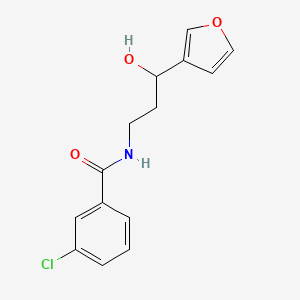


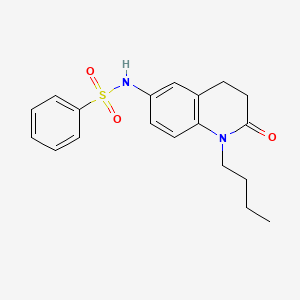
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
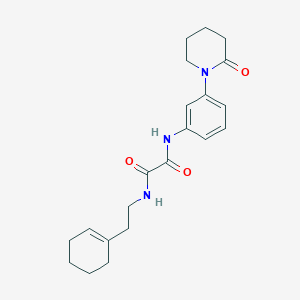
![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)
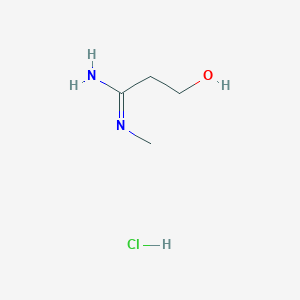
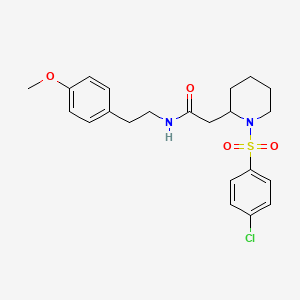
![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
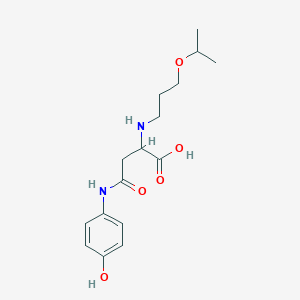
![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)